1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two dioxetane groups attached to a hydrazinedicarboxylic acid backbone. The presence of dioxetane groups is particularly interesting due to their chemiluminescent properties, making this compound a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester typically involves multiple steps. The initial step often includes the preparation of the hydrazinedicarboxylic acid derivative, followed by the introduction of the dioxetane groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester can undergo various chemical reactions, including:
Oxidation: The dioxetane groups can be oxidized, leading to the formation of reactive intermediates.
Reduction: The hydrazine moiety can be reduced under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxetane groups can lead to the formation of carbonyl compounds, while reduction of the hydrazine moiety can yield hydrazine derivatives.
Scientific Research Applications
1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe in analytical chemistry.
Biology: Employed in bioluminescence imaging to study cellular processes.
Medicine: Potential use in diagnostic assays and therapeutic monitoring.
Industry: Applied in the development of luminescent materials for sensors and displays.
Mechanism of Action
The mechanism of action of this compound is primarily related to its chemiluminescent properties. The dioxetane groups can undergo a chemical reaction that releases energy in the form of light. This process involves the formation of an excited state intermediate, which then decays to the ground state, emitting light. The molecular targets and pathways involved in this process are primarily related to the interaction of the dioxetane groups with specific reagents that trigger the chemiluminescent reaction.
Comparison with Similar Compounds
Similar Compounds
1,2-Hydrazinedicarboxylic acid, diethyl ester: Similar backbone but lacks the dioxetane groups.
Di-tert-butyl hydrazine-1,2-dicarboxylate: Another hydrazinedicarboxylic acid derivative with different ester groups.
Uniqueness
The uniqueness of 1,2-Hydrazinedicarboxylic acid, 1,2-bis((3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl) ester lies in its dioxetane groups, which impart chemiluminescent properties. This makes it particularly valuable in applications requiring light emission, such as imaging and sensing technologies.
Properties
CAS No. |
109123-74-2 |
---|---|
Molecular Formula |
C14H24N2O8 |
Molecular Weight |
348.35 g/mol |
IUPAC Name |
(3,4,4-trimethyldioxetan-3-yl)methyl N-[(3,4,4-trimethyldioxetan-3-yl)methoxycarbonylamino]carbamate |
InChI |
InChI=1S/C14H24N2O8/c1-11(2)13(5,23-21-11)7-19-9(17)15-16-10(18)20-8-14(6)12(3,4)22-24-14/h7-8H2,1-6H3,(H,15,17)(H,16,18) |
InChI Key |
LPUUPZOOOUUGDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OO1)(C)COC(=O)NNC(=O)OCC2(C(OO2)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.